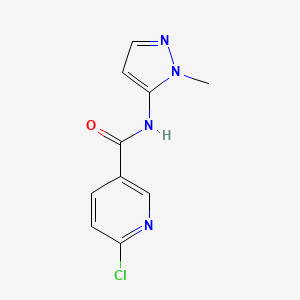
6-chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that is used in scientific research. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, by selectively inhibiting JAK3 and preventing the activation of immune cells.
Wissenschaftliche Forschungsanwendungen
Synthesis Improvement
6-Chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide is synthesized through multi-step reactions. For instance, one study improved the synthesis of a related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, achieving high yield and purity (Yang-Heon Song, 2007).
Amplifier of Phleomycin
Compounds with similar structures have been investigated for their ability to amplify the effects of phleomycin, an antibiotic, against bacteria like Escherichia coli (D. J. Brown & W. B. Cowden, 1982).
Pesticidal Activities
Derivatives containing pyridylpyrazole have shown pesticidal activities. A study reported the synthesis of novel anthranilic diamides with pyridylpyrazole, demonstrating insecticidal and fungicidal activities against various pests and fungi (Qiaoxia Liu et al., 2018).
Fungicidal Synthesis
Related pyrazolo[1,5-a]pyrimidine derivatives, analogues of carboxin, a systemic fungicide, have been synthesized. These compounds showed high levels of fungicidal activity against Basidiomycete species (J. Huppatz, 1985).
Anticancer and Anti-5-Lipoxygenase Agents
Pyrazolopyrimidines, similar in structure to the compound , have been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities. Some of these compounds showed promise as therapeutic agents (A. Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
6-chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-15-9(4-5-13-15)14-10(16)7-2-3-8(11)12-6-7/h2-6H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIGPEOMCLSIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B2816109.png)
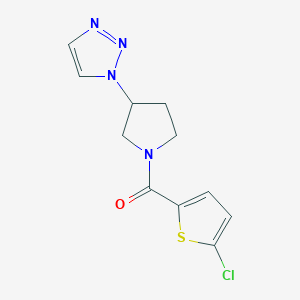
![2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide](/img/structure/B2816112.png)
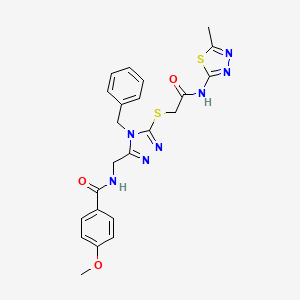
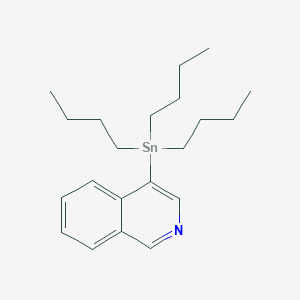
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2816118.png)
![4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2816119.png)
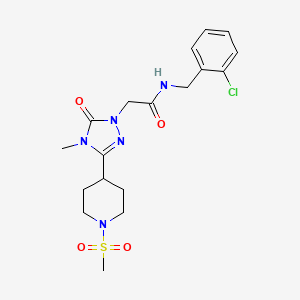
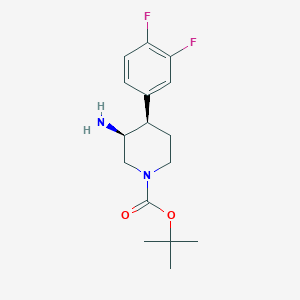
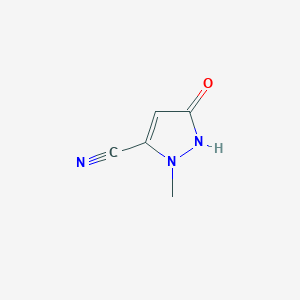
![Octahydro-1H-furo[3',4':3,4]cyclobuta[1,2-c]pyrrole](/img/structure/B2816127.png)
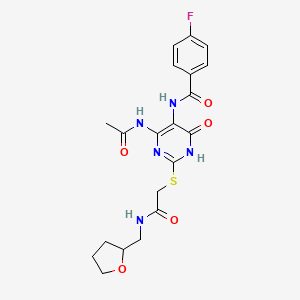
![5-chloro-2-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2816131.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2816132.png)